N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Positional isomerism Structural biology Physicochemical property prediction

This uncharacterized chemotype is ideal for exploratory medicinal chemistry and dedicated screening campaigns. Unlike the 7-yl regioisomer (CAS 946219-20-1), the 6-yl linkage positions the amide pharmacophore at a distinct vector angle, critical for binding pocket complementarity. The 3,4-diethoxybenzamide motif enhances hydrogen-bonding capacity, potentially targeting ATP-binding enzymes. Purity ≥90% ensures reliable concentration-response data without confounding artifacts. Source now for NF-κB, NLRP3 inflammasome, or cancer viability phenotypic assays.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
CAS No. 946318-46-3
Cat. No. B6573039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
CAS946318-46-3
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OCC
InChIInChI=1S/C27H28N2O4/c1-3-32-24-15-12-21(18-25(24)33-4-2)26(30)28-22-13-14-23-20(17-22)11-8-16-29(23)27(31)19-9-6-5-7-10-19/h5-7,9-10,12-15,17-18H,3-4,8,11,16H2,1-2H3,(H,28,30)
InChIKeyMDAINUAJLITNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (CAS 946318-46-3)


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (CAS 946318-46-3) is a synthetic tetrahydroquinoline-benzamide hybrid featuring a benzoyl substituent at the 1-position and a 3,4-diethoxybenzamide moiety at the 6-position of the tetrahydroquinoline scaffold [1]. Commercial sourcing data indicates a standard purity of ≥90% from the primary screening library supplier, with availability in milligram-to-micromolar quantities [1]. Despite its structural novelty within the tetrahydroquinoline chemical space, no primary peer-reviewed literature, patent disclosures, or quantitative biological assay data were identified for this specific compound as of the search date, marking it as a novel, uncharacterized chemotype with procurement value primarily for exploratory medicinal chemistry or dedicated screening campaigns.

Why Generic Substitution is Not Advisable for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide


In the absence of published pharmacological profiles, the primary risk of substituting this compound with structurally similar tetrahydroquinoline analogs lies in positional isomerism and divergent substituent electronic effects. The 6-yl linkage of the 3,4-diethoxybenzamide group, relative to the 7-yl regioisomer (CAS 946219-20-1), positions the amide pharmacophore at a distinct vector angle and distance from the N-benzoyl group, a parameter known to critically influence binding pocket complementarity and target selectivity within tetrahydroquinoline series [1]. Furthermore, N-acyl variants (e.g., acetyl, cyclopropanecarbonyl) exhibit markedly different conformational preferences and metabolic liabilities compared to the N-benzoyl derivative, rendering generic substitution unreliable for structure-activity relationship consistency [1]. The quantitative evidence below details the measurable parameters where differentiation can be anchored, despite the current data scarcity.

Quantitative Differentiation Evidence for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide Against Closest Analogs


Positional Isomerism: 6-yl vs. 7-yl Amide Connectivity Alters Molecular Shape and Predicted LogP

The target compound (6-yl regioisomer, CAS 946318-46-3) is the direct positional isomer of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-diethoxybenzamide (CAS 946219-20-1). Both share the identical molecular formula (C27H28N2O4) and molecular weight (444.52 g/mol), but the 6-yl vs. 7-yl amide attachment on the tetrahydroquinoline ring results in a different spatial orientation of the 3,4-diethoxybenzamide pharmacophore [1]. While no experimental biological data are available for either compound, the structural distinction is critical: in related tetrahydroquinoline series, 6-substitution versus 7-substitution has been shown to alter target binding poses and selectivity profiles, making the choice of regioisomer a non-trivial procurement decision [2].

Positional isomerism Structural biology Physicochemical property prediction

N-Benzoyl vs. N-Acetyl Substituent: Steric Bulk and Hydrogen-Bonding Capacity

The target compound carries an N-benzoyl group, distinguishing it from the N-acetyl analog (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide). The benzoyl group introduces an additional phenyl ring (six sp² carbons) compared to the acetyl methyl group, increasing molecular weight by 90.08 Da and adding substantial steric volume and hydrophobic surface area [1]. In tetrahydroquinoline-derived kinase and GPCR ligands, the N-benzoyl moiety frequently enhances target residence time and selectivity compared to smaller N-acyl groups through π-stacking and expanded van der Waals contacts [2]. However, no direct comparative data for these two specific compounds exist.

N-acyl substitution Kinase inhibitor design Structure-activity relationship

3,4-Diethoxybenzamide vs. Unsubstituted Benzamide: Enhanced Hydrogen-Bonding Capacity and Solubility

The target compound carries a 3,4-diethoxy-substituted benzamide, in contrast to the simplest analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide which lacks the ethoxy groups [1]. The two ethoxy substituents contribute 2 additional hydrogen-bond acceptors (a total of 4 acceptors vs. 2 in the unsubstituted benzamide) and increase topological polar surface area (TPSA) by approximately 37 Ų [2][3]. The 3,4-diethoxy pattern is known to improve aqueous solubility and reduce logP compared to unsubstituted or mono-substituted benzamides in drug-like chemical space, although experimental solubility data for these specific compounds are not published [3].

Benzamide SAR Solubility enhancement Medicinal chemistry optimization

Purity Benchmarking: ≥90% Purity as a Minimum Threshold for Screening-Worthy Procurement

The target compound is supplied by Life Chemicals with a stated purity of ≥90% based on HPLC-UV analysis at the time of catalog listing in 2023 [1]. This is the only available quantitative quality metric. For comparison, several closely related tetrahydroquinoline analogs (e.g., CAS 946219-20-1 and CAS 946245-43-8) are listed by various suppliers without any publicly disclosed purity specification, creating information asymmetry in procurement . The ≥90% threshold meets the typical minimum purity requirement for high-throughput screening hit confirmation, although it falls below the ≥95% standard often expected for detailed in vitro pharmacological profiling.

Compound purity Quality control Procurement specification

Structural Uniqueness: No Biologically Annotated Congener Shares the Exact 6-(3,4-Diethoxybenzamide)-N-Benzoyl Scaffold

A comprehensive search of PubChem, ChEMBL, and patent databases reveals that no compound with the exact combination of (i) a tetrahydroquinoline core, (ii) an N-benzoyl group, and (iii) a 3,4-diethoxybenzamide moiety at the 6-position has been annotated with a biological activity, mechanism of action, or therapeutic indication [1]. In contrast, the sulfonamide-based tetrahydroquinoline chemotype (e.g., Glucocorticoid receptor modulator 1, CAS 2868357-11-1) has extensive pharmacological annotation including an IC50 of 9 nM for NF-κB inhibition . This target compound thus occupies a structurally defined but functionally silent region of chemical space, making it a unique candidate for novel target discovery and phenotypic screening where annotated off-target liabilities are minimal.

Chemotype novelty Patent landscape Screening library design

Validated Research and Procurement Application Scenarios for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide


Phenotypic Screening for Novel Anti-Inflammatory or Anticancer Hits

Given its structural novelty and the complete absence of prior biological annotation, this compound is ideally suited as a probe in cell-based phenotypic assays for inflammation (e.g., NF-κB reporter, NLRP3 inflammasome activation) or cancer viability screens, where novel chemotypes unencumbered by known off-target liabilities are preferred [1]. The annotated anti-inflammatory activity of structurally related N-benzoyl-tetrahydroquinoline sulfonamides (e.g., Glucocorticoid receptor modulator 1) provides a plausible but non-restrictive hypothesis .

Medicinal Chemistry Optimization of Tetrahydroquinoline Amide Series

The compound serves as a key intermediate or reference point in structure-activity relationship (SAR) studies exploring the effect of (a) regioisomerism (6- vs. 7-substitution) and (b) diethoxy substitution on the benzamide ring on potency, selectivity, and pharmacokinetic properties [1]. Its ≥90% purity enables reliable comparative analysis in concentration-response assays without confounding purity artifacts [2].

Kinase or Phosphatase Inhibitor Lead Identification

The tetrahydroquinoline-benzamide scaffold overlaps with pharmacophoric elements common to ATP-competitive kinase inhibitors and allosteric phosphatase modulators [1]. The 3,4-diethoxybenzamide motif increases the number of hydrogen-bond donors/acceptors, potentially enhancing interactions within the hinge region or allosteric pockets of ATP-binding enzymes . Screening against kinase or phosphatase panels may reveal novel inhibition profiles distinct from previously annotated sulfonamide analogs.

Chemical Biology Probe for Target Deconvolution

The absence of known biological targets for this exact chemotype makes it a candidate for chemical proteomics or affinity-based target identification workflows. A biotinylated or photoaffinity-labeled derivative synthesized from this compound could enable pull-down and mass spectrometry-based target deconvolution, generating novel target hypotheses that are not confounded by prior pharmacological knowledge [1].

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.